molecular formula C10H15NO3S B14834866 N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide

N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide

Cat. No.: B14834866
M. Wt: 229.30 g/mol
InChI Key: AQKBCFIXQLKNTH-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with a hydroxy group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide can be synthesized through the reaction of 4-hydroxy-3-isopropylaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid generated during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction can be scaled up by optimizing the concentration of reactants and the flow rates to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxy-3-isopropylphenyl)methanesulfonamide is unique due to the presence of both a hydroxy group and an isopropyl group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other sulfonamides .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-(4-hydroxy-3-propan-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-7(2)9-6-8(4-5-10(9)12)11-15(3,13)14/h4-7,11-12H,1-3H3

InChI Key

AQKBCFIXQLKNTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)NS(=O)(=O)C)O

Origin of Product

United States

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